molecular formula C15H16Cl2N4O B12240394 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B12240394
M. Wt: 339.2 g/mol
InChI Key: DMVORZDTPSSTLS-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, featuring a dichlorophenyl group and a piperazine ring, contributes to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to achieve the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, oxidizing agents, reducing agents, and alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated piperazine derivatives .

Scientific Research Applications

3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound modulates neurotransmitter activity, which can lead to therapeutic effects in the treatment of psychiatric disorders . The pathways involved include the inhibition of dopamine reuptake and the antagonism of serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which contributes to its distinct pharmacological profile. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C15H16Cl2N4O

Molecular Weight

339.2 g/mol

IUPAC Name

3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-methylpyrazin-2-one

InChI

InChI=1S/C15H16Cl2N4O/c1-19-6-5-18-14(15(19)22)21-9-7-20(8-10-21)12-4-2-3-11(16)13(12)17/h2-6H,7-10H2,1H3

InChI Key

DMVORZDTPSSTLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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